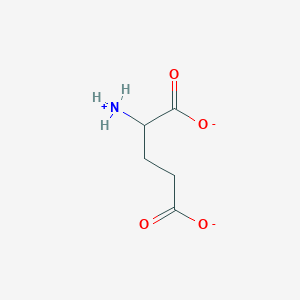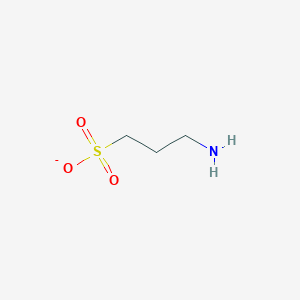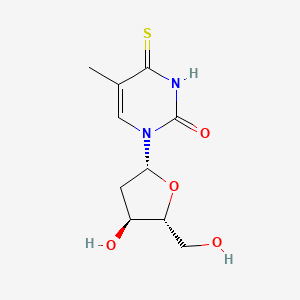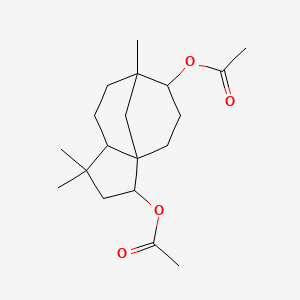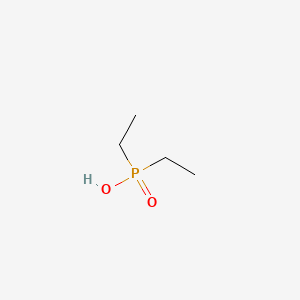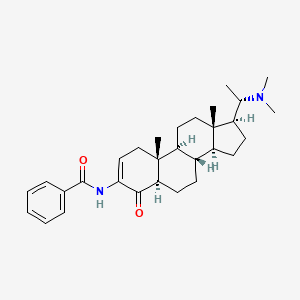
(E)-1,3-Diphenylprop-2-en-1-ol
Übersicht
Beschreibung
“trans-1,3-Diphenyl-2-propen-1-ol” is an allylic alcohol . It has been reported to exhibit significant in vivo anti-inflammatory activity .
Synthesis Analysis
The synthesis of “trans-1,3-Diphenyl-2-propen-1-ol” involves the Grignard reaction of aldehyde and oxidation reaction .Molecular Structure Analysis
The molecular formula of “trans-1,3-Diphenyl-2-propen-1-ol” is C15H14O . The InChI string isInChI=1S/C15H14O/c16-15 (14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ . Chemical Reactions Analysis
Allylic amination of “trans-1,3-Diphenyl-2-propen-1-ol” can be catalyzed by water-soluble calix resorcinarene sulfonic acid .Physical And Chemical Properties Analysis
The molecular weight of “trans-1,3-Diphenyl-2-propen-1-ol” is 210.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
(E)-1,3-Diphenylprop-2-en-1-ol: wurde als signifikant entzündungshemmend in vivo nachgewiesen . Dies deutet auf sein Potenzial zur Entwicklung neuer entzündungshemmender Wirkstoffe hin. Darüber hinaus macht seine Struktur als allylischer Alkohol ihn zu einem Kandidaten für weitere Funktionalisierung durch allylische Aminierung, was zur Synthese neuer Pharmazeutika führen könnte .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung als Modellsystem dienen, um die Bildung von substituierten Cyclopropanen zu untersuchen. Diese Strukturen sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und Materialien mit einzigartigen Eigenschaften von Interesse .
Umweltwissenschaften
Obwohl spezifische Anwendungen in der Umweltwissenschaft nicht direkt gemeldet werden, könnte das Potenzial der Verbindung zur Bildung von Cyclopropanen für Umweltbehebungstechniken untersucht werden, z. B. für die Synthese von Verbindungen, die Schadstoffe abbauen oder als Sensoren für die Umweltüberwachung dienen könnten .
Analytische Chemie
In der analytischen Chemie könnte This compound verwendet werden, um neue analytische Methoden zur Detektion und Quantifizierung allylischer Strukturen in komplexen Gemischen zu entwickeln, wobei seine besonderen chemischen Eigenschaften genutzt werden .
Organische Synthese
Diese Verbindung ist in der organischen Synthese als Vorstufe oder Zwischenprodukt wertvoll. Besonders hervorzuheben ist ihre Fähigkeit, eine Friedel-Crafts-Alkylierung gefolgt von einer Trans-Hydrierung zu Cyclopropanen zu bilden, um komplexe organische Moleküle zu synthetisieren .
Pharmakologie
Die entzündungshemmende Aktivität von This compound deutet auf seine Nützlichkeit in der pharmakologischen Forschung hin, wo es verwendet werden könnte, um die biochemischen Pfade zu untersuchen, die an Entzündungen und der Entwicklung verwandter therapeutischer Mittel beteiligt sind .
Biochemie
Biochemisch könnte die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die Enzyme betreffen, die auf allylische Substrate wirken. Dies kann Einblicke in Enzymmechanismen liefern und bei der Entwicklung von Enzyminhibitoren helfen .
Landwirtschaft
Obwohl nicht direkt mit der Landwirtschaft verbunden, könnten die chemischen Eigenschaften von This compound genutzt werden, um Verbindungen zu synthetisieren, die als Wachstumspromotoren oder Pestizide dienen könnten, da es strukturell flexibel für weitere chemische Modifikationen ist .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



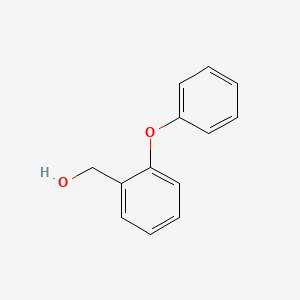
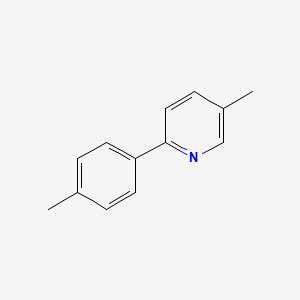
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)


